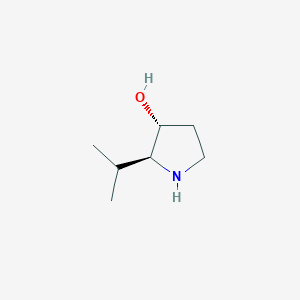

(2S,3R)-2-Isopropylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(2S,3R)-2-propan-2-ylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-5(2)7-6(9)3-4-8-7/h5-9H,3-4H2,1-2H3/t6-,7+/m1/s1 |

InChI Key |

WNZTWIKITBBRJT-RQJHMYQMSA-N |

Isomeric SMILES |

CC(C)[C@H]1[C@@H](CCN1)O |

Canonical SMILES |

CC(C)C1C(CCN1)O |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for 2s,3r 2 Isopropylpyrrolidin 3 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Approaches

Catalytic Asymmetric Synthesis

Organocatalytic Cyclization and Annulation Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including substituted pyrrolidines. mdpi.comwhiterose.ac.uk These methods avoid the use of metals and often proceed under mild conditions. mdpi.com The construction of the pyrrolidine (B122466) ring is frequently achieved through formal [3+2] cycloaddition reactions. nih.gov In a typical approach, an azomethine ylide (a three-atom component) reacts with an activated alkene (a two-atom component) to form the five-membered pyrrolidine ring. Chiral organocatalysts, such as derivatives of the amino acid proline, are used to control the stereochemical outcome of the reaction.

For the synthesis of a 2,3-substituted pyrrolidine like (2S,3R)-2-Isopropylpyrrolidin-3-ol, a potential strategy involves the reaction between an azomethine ylide precursor and an α,β-unsaturated aldehyde or ketone. For instance, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, activates the unsaturated aldehyde to form a chiral iminium ion. This intermediate then reacts with the azomethine ylide in a highly controlled, stereoselective manner, dictated by the steric and electronic properties of the catalyst.

Annulation reactions, which involve the formation of a ring from a substrate bearing two reactive sites, are also a viable organocatalytic strategy. harvard.edudeepdyve.com Catalyst-controlled divergent annulations can produce different ring structures from the same starting materials. For example, pyrrolidinone-based Morita-Baylis-Hillman carbonates can undergo different annulation pathways depending on the choice of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or triphenylphosphine (B44618) (PPh₃), leading to diverse spirocyclic pyrrolidine structures with high diastereoselectivity. harvard.edu While not directly yielding the target compound, these methodologies showcase the power of organocatalysis in constructing complex pyrrolidine frameworks with defined stereochemistry.

C(sp³)-H Activation Methodologies for Pyrrolidine Construction

Direct functionalization of unactivated C(sp³)–H bonds represents a highly efficient and atom-economical approach to constructing cyclic molecules. numberanalytics.com Both biocatalytic and transition-metal-catalyzed methods have been developed for the synthesis of chiral pyrrolidines via intramolecular C–H amination.

A notable biocatalytic approach employs engineered cytochrome P450 enzymes. acs.orgcaltech.edu Through directed evolution, variants like P411-PYS-5149 have been created that can catalyze the intramolecular insertion of an alkyl nitrene, generated from an organic azide (B81097), into a C(sp³)–H bond. acs.orgcaltech.edu This process forms the pyrrolidine ring with good to excellent enantioselectivity and catalytic efficiency. acs.org This "pyrrolidine synthase" enzyme provides a green and powerful method for creating chiral pyrrolidines from linear azide precursors. acs.orgcaltech.edunih.gov

In the realm of transition metal catalysis, palladium-based systems have been developed for the regio- and stereoselective C–H functionalization of pyrrolidines. metu.edu.tr For example, by installing an aminoquinoline (AQ) directing group at the C(3) position of a pyrrolidine ring, a palladium catalyst can selectively activate and arylate the C(4) position. metu.edu.tr This strategy allows for the synthesis of cis-3,4-disubstituted pyrrolidines with excellent control over both regioselectivity and stereoselectivity. metu.edu.tr While this specific example demonstrates C-H arylation on a pre-existing ring, the underlying principles of directed C-H activation are foundational for developing novel cyclization strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Applications of N-tert-Butanesulfinyl Imines

The use of chiral N-tert-butanesulfinyl imines, developed by Ellman, is a robust and widely used methodology for the asymmetric synthesis of amines and N-heterocycles. The tert-butanesulfinyl group acts as a powerful chiral directing group, and its straightforward attachment to aldehydes and subsequent removal from the product make it highly practical.

A highly effective strategy for synthesizing 2-substituted pyrrolidines involves the diastereoselective addition of Grignard reagents to chiral γ-chloro-N-tert-butanesulfinyl imines. The sulfinyl group effectively shields one face of the imine, forcing the nucleophilic attack of the Grignard reagent to occur from the opposite face, thereby establishing the stereocenter at the C-2 position with high diastereoselectivity. Subsequent intramolecular cyclization via displacement of the chloride affords the 2-substituted pyrrolidine. This method is general for a variety of Grignard reagents, including alkyl, aryl, and vinyl nucleophiles.

Furthermore, N-tert-butanesulfinyl imines can act as activated components in [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with excellent diastereoselectivity. The (S)-configuration of the sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product, demonstrating its profound influence on controlling multiple stereocenters.

Utilization of Camphorsultam Auxiliaries

Camphorsultam, also known as Oppolzer's sultam, is a highly effective and reliable chiral auxiliary derived from naturally occurring camphor. Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations.

In the context of pyrrolidine synthesis, camphorsultam can be attached to a reactant, for example, by forming an N-enoyl-camphorsultam derivative. This derivative can then participate in reactions such as 1,3-dipolar cycloadditions. For instance, the reaction of an N-enoyl-camphorsultam with an azomethine ylide proceeds with high stereoselectivity, where the sultam auxiliary directs the approach of the dipole. Similarly, Oppolzer's camphorsultam has been successfully employed in asymmetric [C+NC+CC] coupling reactions to generate highly functionalized pyrrolidines, providing a reliable method to control the developing stereochemistry. After the cyclization, the auxiliary can be cleaved under hydrolytic or reductive conditions to reveal the chiral pyrrolidine product.

Pseudoephedrine-Derived Methodologies

Pseudoephedrine is an inexpensive and readily available chiral auxiliary that can be used for the asymmetric synthesis of a variety of chiral compounds. Both enantiomers of pseudoephedrine can be acylated to form amides, which can then be deprotonated to form chiral enolates.

The primary application of pseudoephedrine amides is in diastereoselective alkylation reactions to create α-substituted carbonyl compounds with high enantiomeric purity. A potential, albeit multi-step, pathway to a this compound precursor could involve the asymmetric alkylation of a pseudoephedrine glycinamide (B1583983) derivative to install the isopropyl group at the α-position. The resulting amino acid derivative could then be elaborated through reduction and cyclization steps to form the pyrrolidine ring. The stereochemistry of the initial alkylation is controlled by the chelated lithium enolate intermediate, which adopts a rigid conformation that directs the approach of the alkylating agent. After the key bond-forming step, the pseudoephedrine auxiliary can be cleaved to yield a chiral amino acid, alcohol, or aldehyde, which serves as a versatile precursor for further transformations into the target pyrrolidine.

Chiral Acetal-Based Induction

Chiral acetals are used to control stereochemistry in reactions involving adjacent functional groups. A well-established strategy in pyrrolidine synthesis uses chiral amino alcohols, such as (R)-phenylglycinol, as the source of chirality. acs.org

In a classic approach by Husson and others, (R)-phenylglycinol is first condensed with an aldehyde to form a chiral imine. acs.org This imine then reacts with a Grignard reagent, for example, one derived from bromopropionaldehyde dimethyl acetal (B89532). The addition to the imine proceeds with high diastereoselectivity, controlled by the existing stereocenter of the phenylglycinol moiety. The resulting product contains a chiral amino acetal. Acid-catalyzed hydrolysis of the acetal unmasks the aldehyde, which spontaneously cyclizes to form a cyclic iminium ion. This intermediate is then trapped by a second nucleophile, or reduced, to afford the final 2,5-disubstituted pyrrolidine. The stereochemistry at both C-2 and C-5 is thus controlled relative to the initial chiral auxiliary. acs.org This methodology highlights how a temporary chiral acetal, as part of a larger auxiliary structure, can be instrumental in the stereocontrolled construction of the pyrrolidine ring.

Catalytic Applications of 2s,3r 2 Isopropylpyrrolidin 3 Ol and Its Derivatives in Enantioselective Transformations

As Chiral Organocatalysts

(2S,3R)-2-Isopropylpyrrolidin-3-ol and its derivatives are primarily employed as chiral organocatalysts. Their efficacy stems from the rigid pyrrolidine (B122466) ring which, combined with the stereocenters at the C-2 and C-3 positions, creates a well-defined chiral environment. This environment allows for effective facial discrimination of incoming substrates, leading to high levels of enantioselectivity in the products.

The catalytic activity of pyrrolidine-based secondary amines like this compound relies on their ability to form key reactive intermediates with carbonyl compounds.

Enamine Catalysis : In the presence of a ketone or aldehyde, the secondary amine of the pyrrolidine catalyst forms a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack of an electrophile to one face of the enamine, thereby controlling the stereochemical outcome. The bulky isopropyl group at the C-2 position provides steric hindrance that directs the approach of the electrophile, while the C-3 hydroxyl group can engage in hydrogen bonding to orient the substrate and stabilize the transition state. This activation mode is fundamental to reactions like asymmetric aldol (B89426) and Michael additions.

Iminium Catalysis : When reacting with α,β-unsaturated aldehydes or ketones, the secondary amine catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack. The stereochemistry of the catalyst, particularly the orientation of the C-2 substituent, shields one face of the iminium ion, forcing the nucleophile to attack from the less hindered side. This mode is characteristic of enantioselective Michael additions and Diels-Alder reactions.

Hydrogen Bonding : The hydroxyl group at the C-3 position is a critical feature of this catalyst scaffold. It can act as a hydrogen-bond donor, interacting with the electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). This non-covalent interaction helps to organize the transition state assembly, fixing the geometry of the reacting partners and enhancing stereoselectivity. This bifunctional activation, combining covalent enamine/iminium formation with non-covalent hydrogen bonding, is a powerful strategy in organocatalysis.

The combination of activation modes allows (2S,3R)-2-alkylpyrrolidin-3-ol derivatives to catalyze a range of important asymmetric carbon-carbon bond-forming reactions.

The direct asymmetric aldol reaction, a powerful method for constructing chiral β-hydroxy carbonyl compounds, is a hallmark of proline-type catalysis. Catalysts from the (2S,3R)-2-alkylpyrrolidin-3-ol family operate via an enamine mechanism. While specific data for the isopropyl variant is limited, related catalysts have shown high efficiency. For instance, an intramolecular asymmetric aldol reaction has been successfully catalyzed by (2S,3R)-3-hydroxy-3-methylproline (OHMePro), a structurally similar compound, highlighting the potential of this catalyst class. researchgate.net The general success of proline and its derivatives in catalyzing aldol reactions between ketones and aldehydes underscores the capability of this scaffold. nih.gov

Table 1: Representative Organocatalyzed Asymmetric Aldol Reactions Data based on reactions catalyzed by related proline derivatives to illustrate the potential of the scaffold.

| Catalyst | Ketone | Aldehyde | Yield (%) | ee (%) | Reference |

| L-proline | Cyclohexanone | 4-Nitrobenzaldehyde | 68 | 99 | nih.gov |

| trans-4-Benzoyloxy-L-proline | Acetone | 4-Nitrobenzaldehyde | 95 | 76 | nih.gov |

In the asymmetric Michael addition, pyrrolidine-based catalysts can activate the donor (via enamine formation with a ketone/aldehyde) or the acceptor (via iminium ion formation with an enal). The this compound scaffold is well-suited for this transformation. The hydroxyl group can hydrogen-bond to the acceptor (e.g., a nitroalkene), while the secondary amine activates the donor, leading to a highly organized, stereoselective transition state. Enantiomerically pure (S)-diphenylprolinol silyl (B83357) ether, a related prolinol derivative, has been shown to be an effective catalyst for the addition of aldehydes to nitroolefins, affording products in good yields and excellent enantiomeric excess. mdpi.com

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Prolinol Derivative

| Catalyst | Aldehyde | Nitroolefin | Yield (%) | ee (%) | Reference |

| (S)-Diphenylprolinol silyl ether | Propanal | (E)-β-Nitrostyrene | 83 | 94 | mdpi.com |

| (S)-Diphenylprolinol silyl ether | Hexanal | (E)-β-Nitrostyrene | 73 | 96 | mdpi.com |

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable synthetic building blocks. mdpi.comnih.gov The organocatalytic asymmetric version often proceeds through the formation of a chiral enamine from the catalyst and a ketone/aldehyde, which then attacks an imine electrophile. Proline and its derivatives are known to effectively catalyze this reaction. nih.gov A key mechanistic feature is the formation of an iminium ion from an amine and an aldehyde, which is then attacked by a catalyst-derived enol. mdpi.com The stereochemical outcome is dictated by the chiral environment of the catalyst. The use of pyrrolidine-based catalysts with functionalities capable of hydrogen bonding often enhances both diastereoselectivity and enantioselectivity.

Table 3: Representative Enantioselective Mannich Reaction Data based on a reaction catalyzed by a proline mimetic to illustrate the potential of the scaffold.

| Catalyst | Ketone | Imine | Diastereomeric Ratio (syn:anti) | ee (%) (syn) | Reference |

| N-(p-dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide | Cyclohexanone | N-PMP-protected ethyl glyoxylate (B1226380) imine | 95:5 | 99 | nih.gov |

The Morita-Baylis-Hillman (MBH) reaction couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. wikipedia.orgorganic-chemistry.org While tertiary amines like DABCO are common, chiral amines and phosphines can be used to induce enantioselectivity. organic-chemistry.orgrsc.org In some asymmetric variants, proline derivatives have been used as co-catalysts. wikipedia.org The proposed mechanism involves the proline reacting via an iminium intermediate. The pyrrolidine scaffold of this compound could potentially act as a chiral Brønsted acid or base, or as a nucleophilic catalyst itself, to promote the reaction asymmetrically, although specific examples are not prevalent in the literature. The reaction generally involves the nucleophilic addition of the catalyst to the activated alkene, followed by an attack on the aldehyde, and subsequent catalyst elimination to yield a functionalized allylic alcohol. wikipedia.org

Mechanistic and Theoretical Investigations of 2s,3r 2 Isopropylpyrrolidin 3 Ol Catalyzed Reactions

Elucidation of Reaction Pathways and Transition States

The catalytic activity of proline-derived organocatalysts, such as (2S,3R)-2-Isopropylpyrrolidin-3-ol, is predicated on the formation of key intermediates, namely enamines or iminium ions, which then participate in stereoselective bond-forming reactions. The elucidation of the precise reaction pathways and the characterization of the corresponding transition states are crucial for understanding the origin of stereoselectivity and for the rational design of more efficient catalysts.

Spectroscopic and Kinetic Studies of Catalytic Cycles

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are invaluable tools for probing catalytic cycles. In the context of proline-derived catalysis, these methods are employed to detect and characterize the transient species that are formed during the reaction. For a catalyst like this compound, the initial step in many reactions, such as the aldol (B89426) or Michael reaction, involves the condensation of the secondary amine of the catalyst with a carbonyl compound (an aldehyde or a ketone) to form an enamine intermediate.

Kinetic studies further complement the spectroscopic data by providing information on the reaction rates and the factors that influence them. By systematically varying the concentrations of the catalyst, substrates, and any additives, a rate law can be determined. This rate law can, in turn, provide insights into the rate-determining step of the catalytic cycle and the composition of the transition state. For many proline-catalyzed reactions, the carbon-carbon bond-forming step is found to be rate-determining.

Identification and Characterization of Reaction Intermediates

The primary intermediate in many reactions catalyzed by pyrrolidine (B122466) derivatives is the enamine. masterorganicchemistry.com The formation of the enamine from the reaction of a secondary amine with an aldehyde or ketone is a condensation reaction that typically requires an acid catalyst to facilitate the loss of water. masterorganicchemistry.com The resulting enamine is nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com

Computational Chemistry and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of organocatalyzed reactions. nih.gov These methods allow for the detailed study of transition states and intermediates that may be too transient to be observed experimentally.

Density Functional Theory (DFT) Calculations for Stereoselectivity Prediction

DFT calculations can be used to model the transition states of the stereodetermining step of a reaction. By comparing the energies of the different possible transition states leading to different stereoisomers, the stereoselectivity of a reaction can be predicted. For proline-derived catalysts, the stereochemical outcome is often rationalized by the Zimmerman-Traxler model, where the transition state is a chair-like six-membered ring.

In the case of this compound, the hydroxyl group at the C3 position can participate in hydrogen bonding interactions within the transition state. These interactions can further stabilize one transition state over another, thereby enhancing the stereoselectivity. DFT studies on analogous hydroxyproline (B1673980) systems have shown that such hydrogen bonding can be crucial for high stereocontrol.

Conformational Analysis of Catalyst-Substrate Interactions

The non-covalent interactions between the catalyst and the substrates in the transition state assembly are key to achieving high stereoselectivity. Conformational analysis, often performed using computational methods, helps in understanding how the specific three-dimensional structure of the catalyst dictates the approach of the substrate.

For this compound, the interplay between the steric bulk of the isopropyl group and the directing effect of the hydroxyl group is of particular interest. The isopropyl group can create a steric shield, forcing the incoming electrophile to approach from a specific face of the enamine, while the hydroxyl group can orient the substrates through hydrogen bonding.

Rational Design and Optimization of Chiral Catalytic Systems

A thorough understanding of the reaction mechanism and the factors controlling stereoselectivity allows for the rational design of new and improved catalysts. masterorganicchemistry.com By identifying the key structural features of the catalyst that lead to high activity and selectivity, modifications can be proposed to further enhance these properties.

Derivatization and Structural Modification of the 2s,3r 2 Isopropylpyrrolidin 3 Ol Scaffold

Synthesis of Diversely Substituted Pyrrolidin-3-ol Analogs

The synthesis of analogs based on the (2S,3R)-2-isopropylpyrrolidin-3-ol framework is pivotal for exploring its chemical space and unlocking its potential in various applications. While literature specifically detailing the diversification of the this compound scaffold is limited, general methodologies for the substitution of the pyrrolidine (B122466) ring can be extrapolated.

One key strategy for creating diversity is through N-substitution . The secondary amine of the pyrrolidine ring provides a reactive handle for the introduction of a wide array of functional groups. This can be achieved through standard amine chemistry, such as alkylation, arylation, acylation, and sulfonylation. For instance, N-aryl or N-alkyl derivatives can be prepared by reacting this compound with corresponding halides or through reductive amination with aldehydes and ketones.

Another avenue for diversification lies in the modification of the hydroxyl group . The 3-ol functionality can be derivatized to form ethers, esters, or carbonates. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its reactivity and interactions with other molecules.

Furthermore, C-H functionalization represents a powerful, albeit more complex, approach to introduce substituents directly onto the pyrrolidine ring. While challenging, this method allows for the creation of analogs that would be difficult to access through traditional synthetic routes.

A general approach to synthesizing substituted pyrrolidin-3-ols involves a redox-neutral α-C-H oxygenation of commercially available pyrrolidin-3-ol. This process generates an N-aryliminium ion intermediate, which can then react with various nucleophiles, such as boronic acids, to yield cis-2-substituted pyrrolidin-3-ols. nih.gov Although this method has been demonstrated for the synthesis of various 2-substituted pyrrolidin-3-ols, its direct application to produce the 2-isopropyl derivative has not been explicitly detailed.

The table below summarizes potential synthetic strategies for generating analogs of this compound.

| Position of Modification | Type of Reaction | Potential Reagents | Resulting Functional Group |

| N1 (Nitrogen) | Alkylation | Alkyl halides, Benzyl halides | N-Alkyl, N-Benzyl |

| N1 (Nitrogen) | Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl |

| N1 (Nitrogen) | Acylation | Acyl chlorides, Anhydrides | N-Acyl |

| N1 (Nitrogen) | Sulfonylation | Sulfonyl chlorides | N-Sulfonyl |

| O3 (Oxygen) | Etherification | Alkyl halides (e.g., Williamson ether synthesis) | O-Alkyl (Ether) |

| O3 (Oxygen) | Esterification | Acyl chlorides, Carboxylic acids (e.g., Fischer esterification) | O-Acyl (Ester) |

| C2, C4, C5 (Carbon) | C-H Functionalization | Metal catalysts and appropriate coupling partners | C-Aryl, C-Alkyl, etc. |

Strategic Introduction of Functional Groups for Modulated Reactivity and Selectivity

The strategic placement of functional groups on the this compound scaffold is crucial for fine-tuning its reactivity and selectivity, particularly in the context of catalysis. The interplay between the substituents on the nitrogen atom, the hydroxyl group, and the isopropyl group dictates the steric and electronic environment of the molecule.

Modulation of the Nitrogen Substituent: The nature of the substituent on the pyrrolidine nitrogen significantly impacts the nucleophilicity and basicity of the amine. Electron-withdrawing groups, such as acyl or sulfonyl groups, decrease the nucleophilicity of the nitrogen and can also influence the acidity of the N-H proton in the parent compound. Conversely, electron-donating alkyl groups increase the nucleophilicity. In catalytic applications, the nitrogen substituent can play a role in catalyst-substrate interactions and can also be used to attach the pyrrolidine scaffold to a solid support.

Modification of the Hydroxyl Group: The hydroxyl group at the C3 position is a key feature of the scaffold. It can act as a hydrogen bond donor, which is a critical interaction in many asymmetric catalytic transformations. Protection or derivatization of this hydroxyl group into an ether or ester can block this hydrogen-bonding ability, thereby altering the catalytic outcome. Furthermore, the size of the group introduced at the oxygen atom can be used to modulate the steric environment around a potential catalytic site.

Influence of the Isopropyl Group: The bulky isopropyl group at the C2 position exerts significant steric influence, which can be exploited to control the stereochemical outcome of reactions. This group helps to create a defined chiral pocket, directing the approach of substrates in a stereoselective manner.

The strategic introduction of these functional groups allows for the creation of a library of catalysts with varying properties. For example, in organocatalysis, the combination of a nucleophilic amine and a hydrogen-bond-donating hydroxyl group is a common motif for activating substrates. By systematically varying the substituents on the this compound scaffold, one can optimize the catalyst for a specific transformation.

Structure-Activity Relationship Studies in Catalytic Performance

While there is a lack of specific literature detailing structure-activity relationship (SAR) studies for the catalytic performance of this compound and its derivatives, we can infer potential relationships based on studies of analogous pyrrolidine-based catalysts. The catalytic activity and stereoselectivity of such compounds are highly dependent on the nature and substitution pattern of the pyrrolidine ring.

Key Structural Features Influencing Catalysis:

Stereochemistry: The trans relationship between the isopropyl group at C2 and the hydroxyl group at C3 is a defining feature of the scaffold. This specific stereochemistry creates a unique chiral environment that is fundamental to its ability to induce asymmetry in chemical reactions.

The 2-Alkyl Group: The size and nature of the alkyl group at the C2 position are critical. The isopropyl group provides a certain level of steric hindrance. It is expected that increasing the bulk of this group (e.g., to a tert-butyl group) would lead to higher enantioselectivities in some reactions due to more effective shielding of one face of the reactive intermediate. Conversely, a smaller group might lead to lower selectivity.

The 3-Hydroxyl Group: As mentioned, the hydroxyl group can act as a directing group through hydrogen bonding. In reactions where this interaction is important for stabilizing the transition state, the presence of the free hydroxyl group would be crucial for high activity and selectivity. Derivatization of this group would likely lead to a decrease in catalytic performance or even a change in the reaction mechanism.

The N-Substituent: The substituent on the nitrogen atom can have a profound effect on the catalyst's performance. In many proline-derived organocatalysts, bulky N-substituents are known to enhance enantioselectivity by further restricting the possible orientations of the substrate in the transition state.

A hypothetical SAR study for a given catalytic reaction might involve the synthesis of a library of this compound derivatives with variations at the N1 and O3 positions. The catalytic performance of each derivative would then be evaluated in terms of conversion, yield, and enantiomeric excess.

The following table outlines a potential framework for such a study:

| Catalyst Derivative | N1-Substituent | O3-Substituent | Expected Impact on Catalysis |

| Parent Scaffold | H | H | Baseline activity and selectivity |

| Derivative A | Methyl | H | Increased nucleophilicity, potential change in selectivity |

| Derivative B | Benzyl | H | Increased steric bulk at N1, potential for improved enantioselectivity |

| Derivative C | Acetyl | H | Decreased nucleophilicity, potential for altered reactivity |

| Derivative D | H | Methyl | Blocked H-bonding at O3, likely decrease in selectivity for H-bond mediated reactions |

| Derivative E | Benzyl | Methyl | Combined steric bulk at N1 and blocked H-bonding at O3 |

By systematically analyzing the data from such a study, researchers could develop a predictive model for the rational design of more efficient and selective catalysts based on the this compound scaffold.

Application of 2s,3r 2 Isopropylpyrrolidin 3 Ol As Chiral Building Blocks in Complex Molecule Synthesis

Incorporation into the Total Synthesis of Natural Products

The synthesis of the antifungal agent (+)-preussin, a molecule containing a substituted pyrrolidinol core, has been accomplished through various routes. However, these syntheses typically commence from other chiral precursors, such as L-pyroglutaminol. nih.gov The absence of documented applications of (2S,3R)-2-Isopropylpyrrolidin-3-ol in this context suggests that other chiral building blocks may be more readily available or offer more strategic advantages for the construction of known natural products.

Table 1: Status of this compound in Natural Product Total Synthesis

| Natural Product Target | Role of this compound | Citation |

| (+)-Preussin | Not reported as a starting material or key intermediate. | nih.gov |

| Other Pyrrolidine-Containing Natural Products | No specific examples found in the reviewed literature. |

Enantioselective Construction of Biologically Relevant Heterocyclic Frameworks

The pyrrolidine (B122466) ring is a fundamental component of many biologically significant heterocyclic systems, including indolizidine and quinolizidine (B1214090) alkaloids. The enantioselective synthesis of these frameworks is of great interest due to their diverse pharmacological activities. Chiral pyrrolidine derivatives often serve as pivotal starting materials or intermediates in these synthetic endeavors.

Despite the prevalence of the pyrrolidine motif, a detailed survey of the chemical literature did not reveal specific instances where This compound was employed for the enantioselective construction of biologically relevant heterocyclic frameworks such as quinolizidine or indolizidine alkaloids. Synthetic strategies for these alkaloid families often rely on other chiral precursors and methodologies.

Table 2: Application of this compound in Heterocycle Synthesis

| Heterocyclic Framework | Use of this compound | Citation |

| Quinolizidine Alkaloids | No specific examples found in the reviewed literature. | |

| Indolizidine Alkaloids | No specific examples found in the reviewed literature. |

Precursors for Advanced Synthetic Intermediates with Defined Stereochemistry

Chiral building blocks are frequently transformed into more complex and functionalized intermediates that carry the initial stereochemical information forward into the final target molecule. The hydroxyl and secondary amine functionalities of This compound offer potential handles for further chemical manipulation. For instance, protection of the nitrogen atom, followed by modification of the hydroxyl group, could lead to a variety of advanced synthetic intermediates.

A common derivative in pyrrolidine chemistry is the N-Boc protected variant, which allows for controlled reactions at other positions of the ring. While the synthesis of N-Boc protected hydroxypyrrolidines is a standard procedure, specific literature detailing the use of N-Boc-(2S,3R)-2-isopropyl-3-hydroxypyrrolidine as a precursor for advanced synthetic intermediates with defined stereochemistry could not be located. The potential transformations remain theoretical in the absence of published research.

Table 3: Potential as a Precursor to Advanced Intermediates

| Advanced Intermediate | Synthetic Utility of this compound | Citation |

| N-Substituted-(2S,3R)-2-isopropyl-3-hydroxypyrrolidines | No specific, documented synthetic routes or applications found. | |

| Other Functionalized Pyrrolidines | No specific examples of transformations into advanced intermediates found. |

Future Research Trajectories and Emerging Perspectives in 2s,3r 2 Isopropylpyrrolidin 3 Ol Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The pursuit of more efficient and sustainable methods for synthesizing chiral pyrrolidines, including (2S,3R)-2-isopropylpyrrolidin-3-ol, is a critical area of ongoing research. While classical synthetic routes exist, emerging strategies focus on minimizing step counts, maximizing atom economy, and utilizing greener reagents and conditions.

One promising avenue is the application of biocatalysis. The directed evolution of enzymes, such as cytochrome P450 variants, has demonstrated the potential for intramolecular C(sp³)–H amination to construct chiral pyrrolidine (B122466) rings from simple azide (B81097) precursors. nih.govacs.org This enzymatic approach offers high enantioselectivity and catalytic efficiency, presenting a sustainable alternative to traditional chemical methods. nih.govacs.org Future research will likely focus on tailoring these biocatalysts to produce specific substituted pyrrolidines like this compound with high precision.

Another area of intense investigation is the development of novel metal-catalyzed reactions. For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams provides a versatile route to functionalized pyrrolidines under mild conditions. acs.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds offers a direct and regioselective pathway to pyrrolidine synthesis. organic-chemistry.org Adapting these methodologies for the stereoselective synthesis of this compound could lead to more efficient and scalable production.

Furthermore, the use of renewable feedstocks is gaining traction. The synthesis of pyrrolidones from levulinic acid, a biomass-derived chemical, over catalysts like Palladium on carbon (Pd/C) showcases a commitment to sustainable chemical production. researchgate.net While this produces pyrrolidones, further research could explore derivatization pathways to access chiral pyrrolidinols.

| Synthetic Strategy | Key Features | Potential for this compound Synthesis |

| Biocatalytic C-H Amination | High enantioselectivity, sustainable, mild conditions. nih.govacs.org | Tailoring enzymes for specific synthesis. |

| Iridium-Catalyzed Cycloaddition | Mild conditions, broad substrate scope for functionalized pyrrolidines. acs.org | Adaptation for stereoselective synthesis. |

| Copper-Catalyzed C-H Amination | High regioselectivity, use of unactivated C-H bonds. organic-chemistry.org | Development of chiral ligands for enantiocontrol. |

| From Renewable Feedstocks | Use of biomass-derived materials like levulinic acid. researchgate.net | Multi-step synthesis from sustainable starting materials. |

Exploration of New Catalytic Applications and Substrate Scope

Derivatives of this compound are prime candidates for the development of novel organocatalysts. The inherent chirality and the presence of both a secondary amine and a hydroxyl group allow for the creation of bifunctional catalysts that can activate substrates through multiple interaction modes. nih.gov

Future research will likely focus on expanding the scope of reactions catalyzed by this compound-derived catalysts. This includes their application in a wider range of asymmetric transformations beyond the classical aldol (B89426) and Michael reactions. The development of catalysts for enantioselective C-H functionalization, cycloadditions, and radical-mediated reactions is a particularly active area. acs.org

The design of catalysts with tunable steric and electronic properties will be crucial for accommodating a broader range of substrates, including those that are less reactive or sterically demanding. nih.gov This can be achieved by modifying the substituents on the pyrrolidine ring or by incorporating the this compound scaffold into more complex molecular architectures, such as porous organic polymers. rsc.org These porous materials can create catalytic nanoreactors with accessible and uniformly distributed active sites, potentially enabling catalysis in environmentally friendly solvents like water. rsc.org

Integration with Sustainable Chemical Processes and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design and application of chemical processes. rsc.orgmdpi.com For this compound and its derivatives, this translates to a multi-faceted approach focused on sustainability.

A key aspect is the use of environmentally benign solvents. Research into organocatalysis in water, facilitated by catalysts designed for aqueous environments, is a significant step towards greener chemical synthesis. nih.govrsc.org The development of this compound-derived catalysts that are stable and effective in water or other green solvents will be a major research focus.

Furthermore, the concept of a circular economy encourages the use of renewable resources and the minimization of waste. mdpi.com Synthesizing this compound from biomass-derived starting materials aligns with this principle. researchgate.net Additionally, developing catalytic processes that operate with high efficiency and selectivity, and which allow for easy catalyst recovery and reuse, will be critical for minimizing the environmental impact of chemical manufacturing.

Advanced Computational Design of this compound Derived Chiral Catalysts

Computational chemistry has become an indispensable tool in the design and optimization of chiral catalysts. chiralpedia.com Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations provide deep insights into reaction mechanisms and the origins of enantioselectivity. chiralpedia.comacs.orgnih.gov

For this compound-derived catalysts, computational modeling can be used to:

Predict Catalyst Performance: By simulating the transition states of catalyzed reactions, researchers can predict the enantioselectivity and reactivity of new catalyst designs before they are synthesized in the lab. acs.orgnih.gov

Understand Catalyst-Substrate Interactions: Computational analysis can reveal the key non-covalent interactions between the catalyst and the substrates that govern the stereochemical outcome of a reaction. acs.orgnih.gov This understanding is crucial for the rational design of more effective catalysts.

Guide Catalyst Optimization: An iterative process of computational design, experimental validation, and refinement can accelerate the development of catalysts with superior performance. chiralpedia.com

Future research will likely see the increasing use of artificial intelligence and machine learning to screen large virtual libraries of potential catalysts derived from the this compound scaffold, further streamlining the catalyst development process. chiralpedia.com

Synergistic Catalysis and Cascade Reactions Utilizing Pyrrolidine Scaffolds

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation, offers a powerful strategy for achieving high levels of efficiency and selectivity. rsc.org The pyrrolidine scaffold, including derivatives of this compound, is well-suited for this approach.

One prominent example is the combination of a chiral aminocatalyst with a metal catalyst. rsc.org In such systems, the aminocatalyst can activate one reactant (e.g., by forming an enamine or iminium ion), while the metal catalyst activates the other. This dual activation can enable reactions that are difficult to achieve with a single catalyst and can provide excellent control over the stereochemistry of the product.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of (2S,3R)-2-Isopropylpyrrolidin-3-ol to achieve high stereochemical purity?

Methodological Answer:

Key factors include:

- Reaction Conditions : Temperature (e.g., 0–25°C for kinetic control), solvent polarity (e.g., THF or dichloromethane to stabilize intermediates), and reaction time (monitored via TLC/HPLC) .

- Catalysts : Chiral Lewis acids (e.g., Cu-box complexes) or enzymes to enforce stereoselectivity, as seen in asymmetric Claisen rearrangements .

- Purification : Chiral chromatography or recrystallization to isolate the desired enantiomer. Yield optimization often requires iterative adjustment of these parameters .

Basic: Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving spatial arrangements of substituents .

- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents on the pyrrolidine ring .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns), with retention times compared to standards .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across assays?

Methodological Answer:

Contradictions may arise from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting ligand-target interactions. Standardize protocols using guidelines from FDA or EPA DSSTox .

- Stereochemical Purity : Verify enantiopurity via chiral analysis; minor impurities in diastereomers (e.g., 2R,3S) can skew activity data .

- Target Specificity : Perform counter-screens against related receptors/enzymes to rule off-target effects .

Advanced: What strategies enable enantiomer-specific interaction studies of this compound with biological targets?

Methodological Answer:

- Enantiopure Synthesis : Use asymmetric catalysis (e.g., Evans oxazolidinones) to prepare both enantiomers .

- Molecular Docking : Compare binding poses of (2S,3R) vs. (2R,3S) using software like AutoDock, focusing on hydrogen bonding with hydroxyl/isopropyl groups .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry for each enantiomer, identifying stereospecific interactions .

Basic: How can researchers design initial biological screening protocols for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors/enzymes with known affinity for pyrrolidine derivatives (e.g., GPCRs, kinases) .

- In Vitro Assays : Use fluorescence polarization for binding studies or enzymatic assays (e.g., NADH depletion) for activity screening .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to establish IC/EC values, using triplicates for statistical rigor .

Advanced: What computational and experimental approaches reconcile conflicting data on the compound’s metabolic stability?

Methodological Answer:

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated products in liver microsomes .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess metabolic pathways .

- QSAR Modeling : Corporate steric parameters (e.g., Taft’s ) to predict susceptibility to oxidation .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.